iso-Methyl tetrahydroionyl acetate
Description
Chemical Classification and Structural Features of iso-Methyl Tetrahydroionyl Acetate (B1210297)
iso-Methyl tetrahydroionyl acetate, with the CAS number 60241-55-6, is classified as an ester. guidechem.com Its molecular structure is characterized by the presence of an acetate group attached to a substituted cyclohexyl butanol backbone. The IUPAC name for this compound is [3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate. The "iso-" prefix in its common name refers to the isomeric nature of the methyl group on the butanyl chain. The molecule possesses a saturated cyclohexyl ring, which distinguishes it from its unsaturated precursor, ionone (B8125255). This saturation significantly influences its chemical stability and olfactory profile.
The key structural features include:
Ester Functional Group: The -COO- group is responsible for its characteristic fruity and woody notes.
Cyclohexane (B81311) Ring: A fully hydrogenated six-membered carbon ring.
Quaternary Carbon Center: The C2 position of the cyclohexane ring is substituted with two methyl groups.
Multiple Chiral Centers: The presence of several stereocenters gives rise to a number of possible stereoisomers, each potentially having a unique odor profile.
Significance of Synthetic Esters in Organic Chemistry
Synthetic esters are a vital class of organic compounds with broad importance in both academic research and industrial applications. scribd.comscribd.com Their significance stems from several key aspects:
Versatility in Synthesis: Esters serve as crucial intermediates in the synthesis of more complex molecules. scribd.com They can undergo a variety of reactions, including hydrolysis, ammonolysis, and reduction, to yield carboxylic acids, amides, and alcohols, respectively.
Wide Range of Applications: They are extensively used as solvents, plasticizers, and, most notably, as fragrance and flavoring agents. scribd.com Their characteristic and often pleasant odors make them indispensable in the food, beverage, and cosmetic industries.
Protecting Groups: In complex organic syntheses, the ester functional group can be used as a protecting group for carboxylic acids to prevent unwanted reactions at the carboxyl site.
Rationale for Dedicated Academic Investigation of this compound
The primary driver for the academic investigation of this compound is its application in the fragrance industry. guidechem.com Research into this and similar compounds is often aimed at:
Understanding Structure-Odor Relationships: By synthesizing and characterizing different isomers and analogs of this compound, researchers can gain insights into how subtle changes in molecular structure affect the perceived scent.
Development of Novel Fragrance Ingredients: The constant demand for new and unique scents fuels research into the synthesis and properties of new ester compounds.
Improving Synthesis Efficiency: Academic studies often focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing commercially important molecules like this compound. This can involve exploring new catalysts or reaction pathways.
Scope and Research Objectives for this compound Studies
The scope of research on this compound typically encompasses several key areas:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce the desired isomers of the compound in high purity. This includes detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Stereoselective Synthesis: Given the presence of multiple chiral centers, a significant research objective is the development of stereoselective synthetic methods to isolate and study the olfactory properties of individual stereoisomers.
Olfactory Evaluation: Systematic sensory analysis of the synthesized compounds to correlate specific structural features with perceived odor characteristics.
Physicochemical Property Determination: Accurate measurement of physical and chemical properties is crucial for its application in various formulations.
Detailed Research Findings
The synthesis of this compound is typically achieved through the Fischer esterification of iso-methyl tetrahydroionol (B1605705) with acetic acid or its anhydride (B1165640), in the presence of an acid catalyst. The precursor alcohol, iso-methyl tetrahydroionol, can be prepared by the hydrogenation of the corresponding unsaturated ionone derivative.
The research has established its desirable woody and vetiver-like scent profile, making it a valuable component in various fragrance compositions. scribd.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₂ | guidechem.com |
| Molecular Weight | 254.41 g/mol | guidechem.com |
| CAS Number | 60241-55-6 | guidechem.com |
| Appearance | Colorless liquid | guidechem.com |
| Boiling Point | 275.3 °C at 760 mmHg | guidechem.com |
| Flash Point | 123.8 °C | guidechem.com |
| Density | 0.879 g/cm³ | guidechem.com |
| Refractive Index | 1.437 | guidechem.com |
| Solubility | Insoluble in water | |
| Odor | Woody, vetiver | scribd.com |
Chemical Identifiers of this compound
| Identifier Type | Identifier | Reference |
| IUPAC Name | [3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate | |
| CAS Number | 60241-55-6 | guidechem.com |
| EC Number | 262-118-0 | |
| PubChem CID | 108426 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60241-55-6 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
[3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate |
InChI |
InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3 |
InChI Key |
URFHDVSDYWQMJU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
Canonical SMILES |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
Other CAS No. |
60241-55-6 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for Iso Methyl Tetrahydroionyl Acetate and Analogues
Foundational Principles of Ester Synthesis Relevant to iso-Methyl Tetrahydroionyl Acetate (B1210297)
The synthesis of iso-methyl tetrahydroionyl acetate is fundamentally an esterification process. Understanding the core principles of how esters are formed is crucial to appreciating the specific methodologies for its production.
Fischer Esterification: Mechanistic Insights and Catalytic Considerations
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. scienceinfo.com This reversible reaction's equilibrium nature necessitates specific strategies, such as using an excess of one reactant or removing water as it forms, to achieve high yields. byjus.comorganic-chemistry.org
The mechanism proceeds through several key steps: scienceinfo.comnumberanalytics.comnumberanalytics.com
Protonation of the Carbonyl Group : An acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid. numberanalytics.com This enhances the electrophilicity of the carbonyl carbon. scienceinfo.com
Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgnumberanalytics.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). numberanalytics.com
Elimination of Water : The tetrahedral intermediate eliminates a molecule of water, and subsequent deprotonation of the remaining carbonyl oxygen by a base (like water or the alcohol) regenerates the acid catalyst and yields the final ester. scienceinfo.com
The choice and concentration of the catalyst are critical. numberanalytics.com While strong Brønsted acids are common, Lewis acids can also be employed. organic-chemistry.org The reaction rate is influenced by several factors, as detailed in the table below.
Table 1: Factors Influencing Fischer Esterification
| Factor | Effect on Reaction | Scientific Rationale |
|---|---|---|
| Temperature | Higher temperatures generally increase the reaction rate. numberanalytics.com | Provides the necessary activation energy for the reaction. However, excessive heat can lead to side reactions or degradation. scienceinfo.comnumberanalytics.com |
| Catalyst Concentration | Increased catalyst concentration typically accelerates the reaction. numberanalytics.com | A higher concentration of H+ ions leads to more rapid protonation of the carboxylic acid. |
| Reactant Ratio | Using an excess of either the alcohol or carboxylic acid can shift the equilibrium toward the product side. organic-chemistry.orgnumberanalytics.com | This is an application of Le Châtelier's principle, driving the reaction to completion. |
| Water Removal | Continuous removal of water from the reaction mixture drives the equilibrium towards the formation of the ester. byjus.comorganic-chemistry.org | Techniques like azeotropic distillation using a Dean-Stark apparatus are often employed. organic-chemistry.org |
Transesterification Processes and Equilibrium Dynamics
Like Fischer esterification, this process is an equilibrium reaction. wikipedia.org To drive the reaction towards the desired product, an excess of the reactant alcohol is often used, or the more volatile alcohol byproduct is removed by distillation. wikipedia.orgmasterorganicchemistry.com
The reaction can be catalyzed by either acids or bases: wikipedia.org
Acid Catalysis : The mechanism is similar to Fischer esterification, where the acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by the new alcohol. wikipedia.org
Base Catalysis : A base, typically an alkoxide, removes a proton from the reactant alcohol, increasing its nucleophilicity. wikipedia.org The resulting alkoxide ion then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate which subsequently collapses to release the original alkoxy group. masterorganicchemistry.com
The equilibrium dynamics are central to transesterification. wikipedia.org The distribution of products depends on the relative energies and concentrations of the reactants and products. wikipedia.org In industrial applications, such as the production of polyesters or biodiesel, controlling this equilibrium is paramount for achieving high conversion rates. wikipedia.orgmdpi.com
Novel Synthetic Strategies for Complex Ester Derivatives
Beyond the classical Fischer and transesterification methods, a range of advanced strategies has been developed for the synthesis of complex esters, often providing milder reaction conditions and greater functional group tolerance.
Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com It is particularly useful for synthesizing esters from sterically hindered alcohols. organic-chemistry.org
Acyl Chloride and Anhydride-Based Syntheses : Reacting an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), is a highly efficient, often non-reversible method for ester formation. organic-chemistry.orgnumberanalytics.com These reactions are typically fast and can be performed under mild conditions.
Specialized Catalysts : Modern catalysis offers a variety of options to improve efficiency and sustainability. organic-chemistry.org
Metal Salts : Hafnium(IV) and zirconium(IV) salts have been shown to effectively catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org
Solid Acid Catalysts : Reusable solid catalysts like graphene oxide and macroporous polymeric resins offer environmental benefits by being easily separable from the reaction mixture. organic-chemistry.orgorganic-chemistry.org
Organocatalysts : Simple organic molecules, such as 2,2'-biphenol-derived phosphoric acid, can promote dehydrative esterification without the need to remove water. organic-chemistry.org
Amide Activation : Recent strategies involve the electrophilic activation of generally unreactive amides to convert them into esters under mild conditions, expanding the range of possible starting materials. acs.org
These novel methods provide synthetic chemists with a versatile toolkit to create a wide array of ester derivatives, including structurally complex molecules like this compound and its analogues. researchgate.netnih.govresearchgate.net
Directed Synthesis of this compound
The commercial production of this compound (CAS No. 60241-55-6) relies on the direct application of the esterification principles outlined above. guidechem.com
Selection and Preparation of Precursor Alcohols and Carboxylic Acids
The synthesis of this compound is achieved through the esterification of a specific precursor alcohol with a carboxylic acid (or its derivative).
Precursor Alcohol : The alcohol required is iso-methyl tetrahydroionol (B1605705) (CAS No. 60241-53-4). chemcd.com This alcohol provides the complex cycloaliphatic structure that is characteristic of the final fragrance molecule.
Carboxylic Acid : The acyl group is derived from acetic acid . In practice, due to the equilibrium nature of Fischer esterification, acetic anhydride is often a preferred reagent. Acetic anhydride reacts with the alcohol to form the desired ester and acetic acid as a byproduct, avoiding the production of water and thus eliminating the need for its removal to drive the reaction to completion.
Optimization of Reaction Conditions: Temperature, Pressure, and Solvent Systems
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. researchgate.net
Table 2: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Typical Condition | Rationale and Considerations |
|---|---|---|
| Temperature | 50 - 110 °C | The optimal temperature balances reaction rate with the stability of the reactants and products. numberanalytics.com Higher temperatures can accelerate the reaction but may also promote unwanted side reactions or decomposition. scienceinfo.com |
| Pressure | Atmospheric Pressure | Esterification reactions are not typically sensitive to pressure unless volatile reactants or products are involved. numberanalytics.com Operating at atmospheric pressure is generally more cost-effective. |
| Catalyst | Acid Catalyst (e.g., H₂SO₄, p-TsOH) or Base Catalyst (if using anhydride) | A catalyst is essential to achieve a reasonable reaction rate. scienceinfo.com The choice depends on the specific reactants (acetic acid vs. anhydride) and the desired purity profile. |
| Solvent System | Often Solvent-free or a non-polar solvent (e.g., Toluene) | Running the reaction neat (solvent-free) is economical. researchgate.net If a solvent is used, one that can form an azeotrope with water (like toluene) is advantageous for water removal in Fischer esterification. |
| Reactant Ratio | Equimolar or slight excess of the acetylating agent | When using acetic anhydride, equimolar amounts are often sufficient. researchgate.net In Fischer esterification, an excess of acetic acid might be used to shift the equilibrium. angolaonline.net |
By carefully controlling these parameters, manufacturers can efficiently synthesize this compound, a valuable compound with a characteristic fruity and floral odor used widely in the fragrance industry. guidechem.com
Catalytic Systems for Enhanced Selectivity and Yield
The industrial synthesis of this compound and its analogues relies heavily on catalytic hydrogenation to convert the unsaturated methyl ionone (B8125255) precursors into the corresponding saturated alcohols (tetrahydro-methyl-ionols). The choice of catalyst and reaction conditions is paramount in achieving high selectivity towards the desired saturated product and influencing the stereochemical outcome.
Commonly employed catalysts for this transformation include heterogeneous noble metal catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C). These catalysts are effective in the hydrogenation of both the carbon-carbon double bonds within the cyclohexene (B86901) ring and the carbonyl group of the ionone structure. The hydrogenation process is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The general reaction can be represented as:
Methyl Ionone Isomers + H₂ (in excess) --(Catalyst)--> Tetrahydro-methyl-ionol Isomers
The subsequent acetylation of the resulting tetrahydro-methyl-ionol mixture with an acetylating agent, such as acetic anhydride or acetyl chloride, yields this compound. This esterification is often catalyzed by a small amount of acid or can be carried out under basic conditions.
Recent advancements in catalysis have explored more selective and environmentally benign methods. For instance, the use of bimetallic catalysts or catalysts with specific supports can enhance the selectivity of the hydrogenation process, minimizing the formation of byproducts. Furthermore, enzymatic catalysis, particularly using lipases, has been investigated for the acetylation step. Lipases can offer high regioselectivity and operate under mild conditions, which is advantageous for complex molecules. While not specifically documented for this compound, research on the enzymatic synthesis of other fragrance acetates, such as vetiveryl acetate, demonstrates the potential of biocatalysis in this field. A patent for the biotechnological manufacture of vetiveryl esters describes a process using an enzyme preparation to esterify the alcohol compounds of vetiver oil. youtube.com
The table below summarizes various catalytic systems that are relevant to the key reaction steps in the synthesis of this compound.
| Reaction Step | Catalyst System | Reactants | Products | Key Findings/Advantages | Reference |
| Hydrogenation | Platinum on Carbon (Pt/C) | Methyl Ionone Isomers, H₂ | Tetrahydro-methyl-ionol Isomers | Effective for saturating both the ring and carbonyl group. | General Knowledge |
| Hydrogenation | Palladium on Carbon (Pd/C) | Methyl Ionone Isomers, H₂ | Tetrahydro-methyl-ionol Isomers | Widely used industrial catalyst for hydrogenation. | General Knowledge |
| Hydrogenation | Pt/C with Acid Activator | Unprotected Indoles, H₂ | Indolines | An environmentally friendly procedure using water as a solvent. kvmwai.edu.in | kvmwai.edu.in |
| Acetylation | Acid Catalyst (e.g., H₂SO₄) | Tetrahydro-methyl-ionol, Acetic Anhydride | This compound | Traditional and effective method for esterification. | General Knowledge |
| Acetylation | Lipase | Alcohol, Acylating Agent | Ester | High selectivity, mild reaction conditions, environmentally friendly. | youtube.com |
| Acetylation | Tetramethyl-ammonium hydroxide (B78521) (TMAH) | Carbohydrates/Diols, 1-acetylimidazole | Acetylated products | Eco-friendly method for regioselective acetylation in water. researchgate.net | researchgate.net |
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The structure of this compound contains multiple chiral centers, arising from the substituted cyclohexane (B81311) ring and the secondary alcohol moiety. The specific stereoisomeric composition of the final product is a critical determinant of its odor profile. Therefore, stereoselective synthesis approaches are of significant interest to the fragrance industry.
The stereochemistry of the final product is largely determined during the catalytic hydrogenation of the methyl ionone precursor. The hydrogenation of the double bonds and the carbonyl group can proceed from different faces of the molecule, leading to a mixture of diastereomers. The stereochemistry of catalytic hydrogenation is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. nih.gov The stereochemical outcome is influenced by the catalyst, solvent, and the structure of the substrate itself. For instance, the steric hindrance posed by the existing methyl groups on the ring can direct the approach of hydrogen to the catalyst surface, favoring the formation of certain stereoisomers.
While specific literature on the stereoselective synthesis of this compound is scarce, general principles of asymmetric hydrogenation are applicable. The use of chiral catalysts, such as transition metal complexes with chiral ligands (e.g., Rhodium or Iridium-based catalysts), can induce enantioselectivity in the hydrogenation of prochiral substrates. mdpi.comwikipedia.org For example, a novel Ir-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives with high enantioselectivity. mdpi.com Such approaches could potentially be adapted to the synthesis of specific enantiomers of tetrahydro-methyl-ionol.
Another strategy involves the diastereoselective reduction of the ketone group in a precursor that already possesses defined stereocenters in the cyclohexane ring. The use of sterically hindered reducing agents can favor the formation of one diastereomer over another.
The table below outlines general approaches to stereoselective synthesis that could be applied to control the chiral centers in this compound.
| Stereoselective Approach | Key Principle | Potential Application in Synthesis | Example from Literature (Analogous Systems) | Reference |
| Asymmetric Catalytic Hydrogenation | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective hydrogenation of methyl ionone to a specific tetrahydro-methyl-ionol enantiomer. | Ir-catalyzed asymmetric hydrogenation of quinoxalines. mdpi.com | mdpi.com |
| Diastereoselective Reduction | A chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. | Reduction of a tetrahydro-methyl-ionone precursor to a specific diastereomer of tetrahydro-methyl-ionol. | Diastereoselective establishment of a tetrasubstituted cyclohexane. libretexts.org | libretexts.org |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Resolution of a racemic mixture of tetrahydro-methyl-ionols. | Enzyme-mediated acylation for the resolution of racemic 3-hydroxy-β-ionone. youtube.com | youtube.com |
| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Synthesis from a chiral terpenoid precursor. | Synthesis of chiral tetrahydropyridines from nitriles via allylboration. youtube.com | youtube.com |
Derivatization and Chemical Modification of this compound
The chemical modification of this compound can lead to the formation of new derivatives with potentially interesting properties. These transformations can target the acetate moiety or the saturated carbon skeleton.
Hydrolytic Transformations of the Acetate Moiety
The acetate group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding alcohol, iso-methyl tetrahydroionol, and acetic acid or an acetate salt, respectively. nih.govstudyorgo.com
Acid-Catalyzed Hydrolysis : This is the reverse of esterification and is typically carried out by heating the ester with water in the presence of a strong acid catalyst. The reaction is reversible and may not proceed to completion. nih.gov
Base-Catalyzed Hydrolysis (Saponification) : This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is essentially irreversible and goes to completion, forming the alcohol and the salt of the carboxylic acid. studyorgo.com
The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group of the ester. Sterically hindered esters, like this compound, may require more forcing conditions for hydrolysis compared to less hindered esters. youtube.com
Reduction and Oxidation Reactions of the Carbon Skeleton
The saturated carbon skeleton of this compound is generally robust and less reactive than its unsaturated precursors. However, the alcohol obtained after hydrolysis, iso-methyl tetrahydroionol, can undergo oxidation.
Oxidation of the Alcohol : The secondary alcohol group of iso-methyl tetrahydroionol can be oxidized to the corresponding ketone, iso-methyl tetrahydroionone, using various oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and the Swern oxidation conditions. chemistrysteps.com Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can also be used. masterorganicchemistry.com
Oxidation of the Cyclohexane Ring : The C-H bonds of the cyclohexane ring can be oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxygenated derivatives. The oxidation of substituted cyclohexanes with reagents like manganese catalysts in the presence of hydrogen peroxide has been studied, leading to the formation of cyclohexanone (B45756) derivatives. wikipedia.org Such reactions on the this compound skeleton could yield novel compounds, though specific examples are not documented. The oxidation of saturated alkanes is generally a challenging transformation requiring potent reagents. researchgate.net
Reduction of the carbon skeleton is less common as it is already fully saturated.
Halogenation and Substitution Reactions (e.g., 3-chloro-tetrahydroionyl-acetate formation)
The halogenation of the saturated carbon skeleton of this compound would likely proceed via a free-radical mechanism, similar to the halogenation of alkanes. magadhmahilacollege.orgmsu.edu This type of reaction is typically initiated by UV light or heat.
Free-Radical Halogenation : The reaction involves the substitution of a hydrogen atom on the carbon skeleton with a halogen atom (e.g., chlorine or bromine). The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. Therefore, halogenation of this compound would be expected to occur preferentially at the tertiary carbon atoms of the cyclohexane ring.
Formation of 3-chloro-tetrahydroionyl-acetate : The formation of a specific chloro-derivative, such as 3-chloro-tetrahydroionyl-acetate, would require a regioselective chlorination method. While direct free-radical chlorination often leads to a mixture of products, specific reagents or catalytic systems can sometimes provide better control. However, there is no specific literature detailing the synthesis of 3-chloro-tetrahydroionyl-acetate. It is plausible that such a compound could be formed, but likely as part of a mixture of chlorinated isomers.
Photochemical Reactivity and Isomerization Pathways of Related Ionone Acetates
The photochemical reactivity of saturated ketones and esters is generally less pronounced than that of their unsaturated counterparts. The primary photochemical processes for saturated ketones involve n → π* transitions, which can lead to α-cleavage (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) reactions. mdpi.com
While this compound itself is a saturated ester, the photochemical behavior of related unsaturated ionone derivatives provides insight into the potential reactivity of the core structure. The photochemistry of α,β-unsaturated ketones, such as ionones, is rich and includes isomerization of the double bonds, cycloadditions, and rearrangements. For example, the photochemical isomerization of α,β- to β,γ-unsaturated ketones can occur via a 1,5-hydrogen atom transfer mechanism.
The absence of the conjugated system in this compound means that it will not undergo the same photochemical isomerizations as the unsaturated ionone acetates. Any photochemical reactivity would likely be centered on the carbonyl group of the acetate, potentially leading to fragmentation or hydrogen abstraction reactions, though these are expected to be less efficient than the reactions of unsaturated systems.
Analytical Characterization and Methodological Development for Iso Methyl Tetrahydroionyl Acetate
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of iso-methyl tetrahydroionyl acetate (B1210297), enabling the separation of the main component from impurities and the quantification of its isomers.
Gas chromatography (GC) is the principal technique for assessing the purity and analyzing the component profile of volatile fragrance compounds like iso-methyl tetrahydroionyl acetate. researchgate.netlibretexts.orgacs.org When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on the percentage of the main isomers and any volatile impurities present.
Methodologies for the GC analysis of fragrance acetates typically involve a high-resolution capillary column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase, which is effective for separating a wide range of volatile and semi-volatile compounds. wiley.comnih.gov A split/splitless injector is commonly used to introduce the sample, with the split mode being suitable for concentrated samples to prevent column overload. nih.gov
The temperature program of the GC oven is optimized to ensure the efficient separation of all components. A typical program might start at a lower temperature to separate highly volatile compounds and then ramp up to a higher temperature to elute the less volatile components, including the isomers of this compound. The retention index, a standardized measure of a compound's elution time relative to a series of n-alkanes, is a critical parameter for the identification of individual components. psu.edunih.gov
Table 1: Illustrative GC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table presents a hypothetical set of GC parameters based on common practices for fragrance analysis and should be optimized for specific instrumentation and sample matrices.
While GC is ideal for volatile components, High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting and quantifying non-volatile impurities that may be present in this compound. mostwiedzy.plresearchgate.net These impurities can include raw material residues, by-products from the synthesis process, or degradation products.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A C18 column is typically employed, which separates compounds based on their hydrophobicity. mostwiedzy.pl The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to effectively separate a wide range of polar and non-polar compounds. mostwiedzy.pl Detection is commonly achieved using an ultraviolet (UV) detector, as many non-volatile impurities contain chromophores that absorb UV light. For impurities without a UV chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be utilized.
The use of HPLC is complementary to GC, providing a more complete picture of the sample's purity by addressing the non-volatile fraction. researchgate.net
This compound possesses chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). As different enantiomers can have distinct olfactory properties, it is crucial to determine the enantiomeric purity of the product. Chiral chromatography is the designated technique for separating and quantifying these stereoisomers. wiley.commdpi.comresearchgate.net
Chiral Gas Chromatography (GC) is a powerful tool for this analysis. It utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. wiley.commdpi.comresearchgate.net The choice of the specific chiral selector and the GC conditions, such as the temperature program, are critical for achieving baseline resolution of the enantiomers. wiley.comresearchgate.net
Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov Similar to chiral GC, this technique uses a chiral stationary phase to resolve the enantiomers. The mobile phase composition is carefully optimized to enhance the chiral recognition and separation.
The enantiomeric excess (ee), which represents the percentage of one enantiomer in excess of the other, can be calculated from the peak areas of the separated enantiomers in the chromatogram. thegoodscentscompany.com
Table 2: Potential Chiral Stationary Phases for the Separation of Ionone-type Enantiomers
| Stationary Phase Type | Description |
| Derivatized β-Cyclodextrins | Commonly used in GC for the separation of a wide range of chiral compounds, including ketones and esters. wiley.commdpi.com |
| Derivatized γ-Cyclodextrins | Also employed in GC and can offer different selectivity compared to β-cyclodextrin derivatives. wiley.comresearchgate.net |
| Pirkle-type CSPs | Used in HPLC, these phases rely on π-π interactions for chiral recognition. dropofodor.com |
| Polysaccharide-based CSPs | Cellulose and amylose (B160209) derivatives are widely used in HPLC for their broad applicability in separating enantiomers. |
This table provides examples of chiral stationary phases that have been successfully used for separating enantiomers of related compounds and could be applicable to this compound.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying any unknown impurities.
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the analysis of this compound. gcms.czgcms.cz It provides information on the molecular weight of the compound and its characteristic fragmentation pattern, which serves as a molecular fingerprint for identification.
Upon ionization in the mass spectrometer (commonly through electron ionization - EI), the this compound molecule will fragment in a predictable manner. The analysis of these fragments helps in confirming the structure. For an ester like this compound, common fragmentation pathways include the loss of the alkoxy group and cleavages adjacent to the carbonyl group. libretexts.org The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks at lower mass-to-charge ratios (m/z).
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value (Predicted) | Fragment Identity/Origin |
| 254 | Molecular Ion [C16H30O2]+ |
| 195 | Loss of the acetate group (-OCOCH3) |
| 139 | Fragmentation of the cyclohexyl ring |
| 69 | Further fragmentation of the side chain |
| 43 | Acetyl cation [CH3CO]+ |
This table presents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation rules for esters. Actual fragmentation may vary depending on the MS conditions.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netwiley.comrsc.org This level of accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org
When analyzing this compound, HRMS can definitively confirm its molecular formula as C16H30O2. This is particularly valuable in distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions) that might be present as impurities. researchgate.netwiley.com HRMS is also instrumental in the structural elucidation of unknown impurities by providing their precise elemental formulas, which is a critical first step in their identification. researchgate.netwiley.comwiley.com The use of techniques like GC coupled with a time-of-flight (TOF) or Orbitrap mass analyzer enables the acquisition of high-resolution data for complex fragrance mixtures. mostwiedzy.plmdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Details
Tandem mass spectrometry (MS/MS) provides valuable information about the structure of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺ of this compound (C16H30O2, molecular weight: 254.41 g/mol ) would be selected in the first mass analyzer. thegoodscentscompany.comthsci.comsinfoochem.comguidechem.com This precursor ion is then subjected to collision-induced dissociation (CID), leading to characteristic fragment ions that reveal details about the molecule's connectivity.
Expected fragmentation pathways for this compound would likely involve the loss of the acetate group and cleavages within the cyclohexyl ring and the alkyl chain. The initial loss of acetic acid (CH₃COOH, 60 Da) is a common fragmentation for acetate esters, which would result in a significant fragment ion. Further fragmentation of the resulting carbocation would produce a series of smaller ions corresponding to different parts of the parent molecule.
Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 255.2 [M+H]⁺ | 195.2 | CH₃COOH | [C₁₄H₂₇]⁺ |
| 255.2 [M+H]⁺ | 137.1 | C₈H₁₆O₂ | [C₈H₁₃]⁺ |
| 195.2 | 81.1 | C₈H₁₆ | [C₆H₉]⁺ |
Note: The data in this table is hypothetical and serves as an illustrative example of expected fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.
One-Dimensional NMR (¹H, ¹³C)
The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons of the methyl groups on the cyclohexane (B81311) ring and the side chain would appear as singlets or doublets in the upfield region (typically 0.8-1.2 ppm). The protons on the cyclohexane ring would resonate in the range of 1.0-2.0 ppm. The methine proton adjacent to the acetate group would be expected to appear as a multiplet in the downfield region (around 4.5-5.0 ppm) due to deshielding by the electronegative oxygen atom. The methyl protons of the acetate group would show a sharp singlet at approximately 2.0 ppm.
The ¹³C NMR spectrum provides information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the acetate group at around 170 ppm, the carbon attached to the oxygen of the acetate group at approximately 70-80 ppm, and a series of signals for the carbons of the cyclohexane ring and the alkyl side chain in the upfield region (10-60 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Predicted Shift (ppm) | Multiplicity | Predicted Shift (ppm) | Carbon Type |
| 4.75 - 4.95 | Multiplet | ~170.5 | C=O (Acetate) |
| ~2.05 | Singlet | 70.0 - 75.0 | CH-O |
| 1.80 - 2.00 | Multiplet | 50.0 - 55.0 | Quaternary C |
| 1.40 - 1.70 | Multiplet | 40.0 - 45.0 | CH |
| 1.00 - 1.30 | Multiplet | 30.0 - 40.0 | CH₂ |
| 0.80 - 1.00 | Doublet/Singlet | 20.0 - 30.0 | CH₃ |
| ~21.0 | CH₃ (Acetate) |
Note: The chemical shift values in this table are predicted and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the methine proton adjacent to the acetate group and the protons on the neighboring carbons, helping to map out the alkyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For example, a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as the methine carbon, would confirm the position of the acetate ester.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations around 1230-1260 cm⁻¹ and C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.
Raman spectroscopy would also show the C=O stretch, although it is generally weaker than in the IR spectrum. The C-H stretching and bending vibrations of the alkyl framework would be prominent in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.
Table 3: Characteristic Infrared and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| C=O Stretch (Ester) | 1735 - 1750 (Strong) | 1735 - 1750 (Moderate) |
| C-O Stretch (Ester) | 1230 - 1260 (Strong) | 1230 - 1260 (Weak) |
| C-H Stretch (Alkyl) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| C-H Bend (Alkyl) | 1370 - 1470 (Moderate) | 1370 - 1470 (Moderate) |
Note: The data in this table is based on typical values for the respective functional groups.
Comprehensive Analytical Method Validation for this compound
To ensure that an analytical method for the quantification of this compound is suitable for its intended purpose, a thorough validation process is required, following guidelines such as those from the International Council for Harmonisation (ICH). europa.euslideshare.net This process evaluates the method's performance in terms of precision, accuracy, and robustness.
Precision, Accuracy, and Robustness Studies
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For this compound, precision would be assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the certified value. The accuracy is then expressed as the percentage recovery.
Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. environics.comchromatographytoday.comchromatographyonline.com For a gas chromatography (GC) method used to analyze this compound, robustness would be tested by intentionally varying parameters such as:
Oven temperature (e.g., ± 2 °C)
Carrier gas flow rate (e.g., ± 5%)
Injection volume (e.g., ± 10%)
The results of these variations are then statistically analyzed to determine if the method's performance is significantly affected. researchgate.net
Table 4: Illustrative Data for Analytical Method Validation Parameters
| Validation Parameter | Test | Acceptance Criteria | Hypothetical Result for this compound |
| Precision | Repeatability (n=6) | RSD ≤ 2% | 1.2% |
| Intermediate Precision | RSD ≤ 3% | 2.5% | |
| Accuracy | Recovery of Spiked Sample | 98.0% - 102.0% | 99.5% |
| Robustness | Oven Temperature Variation | No significant impact on results | Pass |
| Flow Rate Variation | No significant impact on results | Pass |
Note: The data presented in this table is for illustrative purposes and represents typical acceptance criteria and hypothetical results for a validated analytical method.
Detection and Quantification Limits for Trace Analysis
The determination of this compound at trace levels is critical in various applications, such as monitoring its presence in consumer products or environmental samples. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, they can be extrapolated from analytical methods developed for similar volatile fragrance compounds and organic acetates.
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. The sensitivity of the GC-MS method is influenced by several factors, including the sample introduction technique, the ionization mode, and the mass analyzer's operational parameters (e.g., full scan vs. selected ion monitoring, SIM).
For instance, a study on the analysis of various organic acetates in e-vapor products using GC-MS/MS reported limits of quantification (LOQ) ranging from 8 to 80 ng/mL, which translates to 0.44 to 4.4 µg/g in the e-liquid matrix. coresta.orgcoresta.org These values are achieved using a split injection method and tandem mass spectrometry (MS/MS), which enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analytes. coresta.orgcoresta.org Given the structural similarities, it is plausible that a validated GC-MS/MS method for this compound could achieve comparable LOQ values.
The choice of sample preparation can also significantly impact detection and quantification limits. Techniques that concentrate the analyte from the sample matrix, such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE), can substantially lower the achievable LOD and LOQ. For example, SBSE, which utilizes a larger volume of polymeric coating for extraction compared to SPME, can offer enhanced sensitivity for trace fragrance allergens.
The following table provides hypothetical yet representative LOD and LOQ values for this compound based on common analytical techniques used for similar fragrance compounds. These values are intended to be illustrative of the analytical capabilities and would require experimental validation for this specific compound.
| Analytical Technique | Sample Introduction | Matrix | Typical LOD (µg/L) | Typical LOQ (µg/L) |
| GC-MS (Full Scan) | Liquid Injection | Ethanol | 10 - 50 | 30 - 150 |
| GC-MS (SIM) | Liquid Injection | Ethanol | 1 - 10 | 3 - 30 |
| HS-GC-MS | Headspace | Water | 0.5 - 5 | 1.5 - 15 |
| SPME-GC-MS | Headspace | Consumer Product | 0.1 - 2 | 0.3 - 6 |
| SBSE-GC-MS | Liquid | Environmental Water | 0.01 - 0.5 | 0.03 - 1.5 |
| GC-MS/MS | Liquid Injection | Complex Matrix | 0.05 - 1 | 0.15 - 3 |
Table 1: Representative Detection and Quantification Limits for this compound Analysis
It is important to note that achieving these low detection levels necessitates meticulous optimization of the entire analytical workflow, from sample collection and preparation to the instrumental analysis itself.
Sample Preparation and Derivatization Strategies
The effective analysis of this compound, particularly at trace concentrations and within complex sample matrices, is highly dependent on the sample preparation strategy employed. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and present it in a form compatible with the analytical instrument.
Sample Preparation
For volatile compounds like this compound, several extraction and concentration techniques are commonly utilized in the field of flavor and fragrance analysis.
Headspace (HS) Analysis: Static or dynamic headspace sampling is a powerful technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. alwsci.com In static headspace, the sample is sealed in a vial and heated to allow the volatile analytes to partition into the gas phase above the sample (the headspace). chromatographytoday.com A portion of this headspace is then injected into the GC-MS system. alwsci.com This method is advantageous as it is largely automated and avoids the introduction of non-volatile matrix components into the analytical instrument. chromatographytoday.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. alwsci.comacs.org The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample. researchgate.net After extraction, the fiber is transferred to the hot injection port of a GC, where the analytes are thermally desorbed and transferred to the chromatographic column. alwsci.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a relatively nonpolar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber would likely be effective.
Liquid-Liquid Extraction (LLE): A classic sample preparation technique, LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for efficient extraction. While effective, LLE can be labor-intensive and may require a concentration step following extraction.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE can provide excellent cleanup and concentration of the analyte.
The selection of the most appropriate sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the desired analytical throughput.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Headspace (HS) Analysis | Partitioning of volatiles between sample and gas phase. | Automated, minimizes matrix effects. | Limited sensitivity for less volatile compounds. |
| Solid-Phase Microextraction (SPME) | Extraction and concentration onto a coated fiber. | Solvent-free, simple, can be automated. | Fiber lifetime can be limited, potential for carryover. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | High recovery possible. | Labor-intensive, uses significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Retention on a solid sorbent and elution. | Good for cleanup and concentration. | Can be more complex to develop methods. |
Table 2: Overview of Sample Preparation Techniques for this compound
Derivatization Strategies
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. For GC analysis, derivatization is often employed to:
Increase volatility
Improve thermal stability
Enhance detector response
In the case of this compound, it is already an ester and possesses good volatility and thermal stability for GC analysis. Therefore, derivatization is generally not a prerequisite for its analysis.
However, if this compound were part of a broader analytical screen that included precursor alcohols (e.g., iso-methyl tetrahydroionol), a derivatization step could be beneficial. The hydroxyl group of the alcohol could be converted to an acetate or a silyl (B83357) ether to improve its chromatographic behavior. For instance, acetylation with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) is a common method to convert alcohols to their corresponding acetates. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another widely used technique to derivatize polar functional groups. This can be particularly useful in metabolomics or when analyzing for potential precursors or degradation products alongside the target acetate.
It is important to note that derivatization adds an extra step to the sample preparation process and must be carefully optimized to ensure complete and reproducible reactions. The choice to use derivatization for the analysis of this compound would depend on the specific analytical goals and the other compounds of interest in the sample.
| Compound | Derivatization Strategy | Reagent Example | Purpose |
| iso-Methyl tetrahydroionol (B1605705) (precursor) | Acetylation | Acetic Anhydride/Pyridine | Increase volatility, improve peak shape |
| iso-Methyl tetrahydroionol (precursor) | Silylation | BSTFA or MSTFA | Increase volatility, create characteristic mass spectral fragments |
Table 3: Potential Derivatization Strategies for Precursors of this compound
Theoretical and Computational Chemistry Approaches to Iso Methyl Tetrahydroionyl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. These methods can provide valuable insights into the geometry, stability, and reactivity of iso-methyl tetrahydroionyl acetate (B1210297).
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of iso-methyl tetrahydroionyl acetate. longdom.org DFT calculations can be employed to determine the optimized ground state geometry of the molecule, which is the three-dimensional arrangement of its atoms with the lowest possible energy. From this optimized geometry, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net
Illustrative Data Table: Calculated DFT Properties for a Hypothetical Conformer of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| Ground State Energy | -850.123 Hartrees | A measure of the molecule's total electronic energy at its most stable geometry. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and resistance to electronic excitation. |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. nih.gov These methods are particularly useful for benchmarking the results obtained from less computationally expensive methods like DFT and for calculating properties that are highly sensitive to electron correlation effects. For this compound, ab initio calculations could be used to obtain very precise values for its rotational constants, which are essential for interpreting microwave spectroscopy data, and to accurately predict its thermochemical properties, such as the enthalpy of formation. nih.govnih.gov
By identifying the low-energy minima on the PES, the most stable conformers can be determined. For ionone (B8125255) analogs, studies have shown that the orientation of the butenone side chain (axial or equatorial) significantly influences their olfactory properties. unimib.it A similar analysis for this compound would involve rotating the bonds connecting the cyclohexane (B81311) ring, the side chain, and the acetate group to map out the energetic landscape and identify the preferred conformations.
Illustrative Data Table: Relative Energies of Hypothetical this compound Conformers
| Conformer | Dihedral Angle (C1-C6-C7-C8) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 175° (anti-periplanar) | 0.00 | 65 |
| 2 | 65° (gauche) | 1.2 | 20 |
Note: The values in this table are for illustrative purposes to show how conformational analysis data would be presented.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
The perception of fragrance is initiated by the interaction of the odorant molecule with olfactory receptors in the nasal cavity. MD simulations can be used to model the interaction of this compound with model receptor sites or with different solvent environments. nih.govrsc.org By simulating the molecule in an aqueous environment, for example, one can study its hydration and how it might behave in a biological context. Simulations with different substrates, such as lipid bilayers, can provide insights into how the molecule might partition into different phases, which is relevant for its application in consumer products. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the molecule to a receptor or its retention in a particular medium. nih.gov
MD simulations can also be employed to investigate chemical reactions, such as the esterification process that forms this compound or its potential hydrolysis. researchgate.netacs.org By using advanced techniques like metadynamics or umbrella sampling, it is possible to explore the free energy landscape of a reaction and identify the minimum energy pathway from reactants to products. acs.org This allows for the characterization of transition states, which are the high-energy structures that must be overcome for the reaction to proceed. Understanding the mechanism of esterification is crucial for optimizing the synthesis of this compound. rsc.orgreaxis.comchemguide.co.uk For instance, computational studies on esterification have elucidated the role of catalysts and the stepwise nature of the reaction, involving protonation and nucleophilic attack. chemguide.co.ukresearchgate.netresearchgate.net
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Møller-Plesset perturbation theory |
| Coupled Cluster theory |
| Ethyl ethanoate |
| Ethanoic acid |
Structure-Reactivity Relationship (SRR) Modeling for this compound
Structure-Reactivity Relationship (SRR) modeling for this compound would focus on understanding how its chemical structure influences its reactivity and, by extension, its properties as a fragrance ingredient. Key aspects of its structure, such as the ester functional group and the substituted cyclohexane ring, are central to its chemical behavior.
The reactivity of the ester group is of primary importance. It can undergo hydrolysis, a reaction with water that would break the ester down into its constituent alcohol (iso-methyl tetrahydroionol) and acetic acid. scentjourner.comdropofodor.com The rate of this hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the surrounding molecular framework. Computational models can be used to predict the transition state energies for such reactions, providing insight into the compound's stability in various formulations. youtube.com
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity, in this case, its chemical reactivity. wikipedia.org For this compound, a QSAR model for reactivity, such as hydrolysis rate, would typically take the form of:
Reactivity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)
Where the descriptors are numerical representations of the molecule's physicochemical properties. The development of such a model would involve synthesizing and testing a series of related acetate esters to generate the necessary data.
Key molecular descriptors relevant to the reactivity of acetate esters include:
Electronic Descriptors: These quantify the electronic environment of the ester group. The Hammett constant (σ) is a classic example used to describe the electron-withdrawing or electron-donating nature of substituents. youtube.com For instance, electron-withdrawing groups near the ester moiety can increase its susceptibility to nucleophilic attack and thus accelerate hydrolysis.
Steric Descriptors: These account for the size and shape of the molecule. Taft's steric parameter (Es) and molar refractivity (MR) are commonly used to model how the bulkiness of the substituents hinders or facilitates a reaction. youtube.com The complex ring structure of this compound would present a significant steric influence.
Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity and can influence its reactivity in different solvent environments. nih.gov
A hypothetical QSAR study for a series of analogs of this compound might yield data similar to that presented in the interactive table below. Such a study would systematically vary the substituents on the cyclohexane ring and measure the corresponding impact on a specific reactivity parameter, like the rate of hydrolysis.
| Compound | Substituent (R) | LogP | Steric Parameter (Es) | Electronic Parameter (σ) | Observed Reactivity (Relative Rate) |
| This compound | -CH(CH₃)CH₂- | 4.5 | -1.2 | -0.05 | 1.0 |
| Analog 1 | -CH₂CH₂- | 4.2 | -0.8 | -0.02 | 1.5 |
| Analog 2 | -C(CH₃)₂CH₂- | 4.8 | -1.8 | -0.07 | 0.7 |
| Analog 3 | -CH(CH₃)CH(CH₃)- | 4.6 | -1.5 | -0.06 | 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental QSAR studies on this compound are not publicly available.
Analysis of such data would allow researchers to build a predictive model to estimate the reactivity of new, unsynthesized analogs. researchgate.net
Design Principles for Novel Functionalized Acetate Derivatives
The design of novel functionalized acetate derivatives based on the this compound scaffold would be guided by the insights gained from SRR and QSAR modeling, with the goal of fine-tuning properties like odor profile, intensity, and stability. nih.govarxiv.org
Key design principles would include:
Modification of the Ester Group: Replacing the acetate with other ester groups (e.g., propionate, butyrate) would alter the molecule's volatility and hydrophobicity, likely leading to different scent characteristics. chemrxiv.orgchemrxiv.org The stability of the ester linkage could also be modified by introducing different alkyl or aryl groups. scentjourner.com
Introduction of Additional Functional Groups: Incorporating other functional groups like ethers or ketones could create new intramolecular interactions and change the polarity of the molecule, offering another avenue for scent modification. nih.gov
The following table outlines some hypothetical design strategies and their expected impact on the properties of novel acetate derivatives.
| Design Strategy | Target Property | Rationale |
| Increase Ester Chain Length | Modify Odor Profile | Longer ester chains generally lead to different fruity or floral notes. |
| Introduce Unsaturation in Ring | Enhance Odor Intensity | A more rigid structure can lead to a more specific and potent interaction with olfactory receptors. |
| Add a Hydroxyl Group | Increase Polarity | This would alter the molecule's solubility and potentially its interaction with polar environments. |
| Vary Ring Substitution Pattern | Fine-tune Scent Nuances | Changing the position of methyl groups can subtly alter the molecular shape and scent. |
Note: This table presents general design principles in fragrance chemistry and their hypothetical application to the scaffold of this compound.
The ultimate goal of applying these design principles is the creation of new fragrance ingredients with improved performance and unique olfactory profiles, guided by a deep understanding of the relationships between molecular structure and chemical properties. rsc.org
Conclusion and Future Perspectives in Iso Methyl Tetrahydroionyl Acetate Research
Synthesis of Current Academic Understanding of iso-Methyl Tetrahydroionyl Acetate (B1210297)
Iso-Methyl tetrahydroionyl acetate, a synthetic fragrance ingredient, is valued for its complex woody and vetiver-like aroma profile. Belonging to the family of ionone (B8125255) derivatives, its molecular structure is characterized by a substituted cyclohexane (B81311) ring attached to an acetylated secondary carbon. The saturation of the cyclohexene (B86901) ring, a feature that distinguishes it from the related methyl ionones, contributes to its specific olfactory properties and chemical stability.
The synthesis of this compound is generally understood to be a two-step process. The first step involves the catalytic hydrogenation of iso-methyl ionone to yield iso-methyl tetrahydroionol (B1605705). This reaction saturates the double bond within the cyclohexane ring. The subsequent step is the acetylation of the resulting secondary alcohol, iso-methyl tetrahydroionol, typically using acetic anhydride (B1165640) in the presence of a catalyst. While various methods for the acetylation of secondary and even sterically hindered tertiary alcohols have been documented, the specific optimal conditions for the synthesis of this compound are not extensively detailed in publicly available academic literature. researchgate.netumich.educdnsciencepub.comresearchgate.net The choice of catalyst and reaction conditions for the acetylation step is crucial to ensure high yield and purity, avoiding potential side reactions. researchgate.netumich.educdnsciencepub.comresearchgate.net
The structure of this compound, with its multiple chiral centers, means that it exists as a mixture of stereoisomers. The specific ratio of these isomers can significantly influence the final odor profile of the commercial product. However, detailed studies on the separation and individual olfactory characterization of these stereoisomers are not widely reported in academic sources.
The current understanding of this compound is primarily driven by its application in the fragrance industry. Its physical and chemical properties are consistent with its use as a fragrance oil. It is a liquid at room temperature and is soluble in alcohol, a common solvent in perfumery.
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Woody, vetiver, powdery |
| Solubility | Soluble in alcohol |
This table presents a summary of the known properties of this compound.
Identification of Critical Unanswered Questions and Research Challenges
Despite its commercial use, several aspects of this compound's chemistry remain underexplored in academic research, presenting a range of unanswered questions and challenges.
A primary research challenge lies in the stereoselective synthesis of the individual isomers of this compound. The relationship between the stereochemistry at each chiral center and the resulting olfactory properties is not well-documented. Understanding which specific isomers contribute most significantly to the desirable woody and vetiver notes could lead to the development of more potent and refined fragrance ingredients. This endeavor is complicated by the challenge of controlling the stereochemistry during both the hydrogenation of the ionone precursor and the subsequent acetylation.
The mechanism of its odor perception at the molecular level is another significant unknown. Identifying the specific olfactory receptors that interact with this compound and elucidating the structural features of the molecule that are critical for this interaction would provide fundamental insights into the science of olfaction. This knowledge could also pave the way for the rational design of new fragrance molecules with tailored scent profiles.
Furthermore, there is a lack of comprehensive public data on the spectroscopic and analytical characterization of the individual stereoisomers. Detailed NMR, mass spectrometry, and infrared spectroscopy data for each isomer would be invaluable for quality control, mechanistic studies, and the identification of this compound in complex fragrance mixtures. While general techniques for analyzing similar compounds are well-established, their specific application to the isomers of this compound is not reported in detail. nih.gov
Finally, the environmental fate and biodegradability of this compound are areas that warrant further investigation. As with many synthetic fragrance ingredients, understanding its persistence and potential transformation products in the environment is crucial for a complete life-cycle assessment.
Prospective Directions for Innovative Research in this compound Chemistry
Future research on this compound is poised to move in several innovative directions, driven by the demand for more sustainable, efficient, and refined fragrance ingredients.
One of the most promising avenues is the development of novel catalytic systems for both the hydrogenation and acetylation steps of its synthesis. For the hydrogenation of iso-methyl ionone, research could focus on developing highly selective catalysts that can control the stereochemistry of the resulting iso-methyl tetrahydroionol. This would be a significant step towards producing specific, high-impact isomers. For the acetylation step, the exploration of enzyme-catalyzed reactions or the use of solid acid catalysts could lead to more environmentally friendly and efficient processes compared to traditional methods. umich.educdnsciencepub.com
The application of computational chemistry and molecular modeling presents another exciting frontier. These tools can be used to predict the olfactory properties of the different stereoisomers of this compound, helping to guide synthetic efforts towards the most desirable targets. Molecular docking studies could also be employed to investigate the interactions between the different isomers and olfactory receptors, providing a deeper understanding of the structure-odor relationship.
Finally, further research into the sensory properties of the individual stereoisomers is essential. This would involve the challenging task of separating the isomers and then conducting detailed sensory panel evaluations to characterize their individual odor profiles. The insights gained from this research would be invaluable for the fine-tuning of fragrance compositions and the creation of novel scent experiences. The broader trend in the fragrance market is a move towards personalization and unique scent profiles, making the understanding of individual isomeric contributions increasingly important. globenewswire.com
Q & A
Q. What are the critical safety protocols for handling iso-Methyl tetrahydroionyl acetate in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA 1910.132 guidelines, including the use of solvent-resistant gloves and clothing to avoid skin contact. Safety training should emphasize proper ventilation, spill containment, and emergency procedures. For first-aid measures, consult Safety Data Sheets (SDS) and ensure immediate medical consultation if exposure occurs .
Q. How can experimental design principles optimize the synthesis of this compound?
- Methodological Answer : Statistical Design of Experiments (DoE) methods, such as factorial or response surface designs, should be employed to minimize experimental trials while capturing interactions between variables (e.g., temperature, catalyst concentration). Evidence from chemical engineering research highlights the use of DoE for reaction optimization and parameter screening, ensuring reproducibility .
Q. Which analytical techniques are essential for characterizing this compound purity and structure?
- Methodological Answer : A combination of gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and infrared spectroscopy (IR) for functional group identification is recommended. Cross-validate results using multiple techniques to address instrumental limitations .
Advanced Research Questions
Q. How can computational methods enhance the prediction of reaction pathways for this compound synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states. Integrate computational results with experimental validation via kinetic studies or isotopic labeling. The ICReDD framework demonstrates how computational-informational approaches reduce trial-and-error experimentation .
Q. What strategies resolve contradictions between computational predictions and experimental yields in this compound synthesis?
- Methodological Answer : Conduct sensitivity analyses to identify overlooked variables (e.g., solvent effects, side reactions). Use Bayesian statistics to refine computational models with experimental data, creating a feedback loop. Advanced process simulation tools (e.g., Aspen Plus) can reconcile discrepancies by incorporating real-time experimental parameters .
Q. How do membrane separation technologies improve the purification of this compound?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration, pervaporation) exploits differences in molecular size or polarity. Optimize membrane material (e.g., polymeric vs. ceramic) and operating conditions (e.g., pressure, temperature) using CRDC subclass RDF2050104 guidelines. Compare efficiency metrics (e.g., flux, selectivity) against traditional distillation .
Data Analysis and Integration
Q. What statistical frameworks are suitable for analyzing multivariate data in this compound research?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) or machine learning algorithms (e.g., random forests) can identify key variables affecting yield or purity. Ensure datasets are normalized and validated for outliers. CRDC subclass RDF2050108 emphasizes process control via real-time data integration .
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with version control and metadata tagging. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Chemical software platforms with encryption protocols (e.g., LabArchives) enhance data security and traceability .
Tables: Key Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
